molecular formula C26H27N3O4S B2827562 N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 941950-24-9

N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No.: B2827562
CAS No.: 941950-24-9
M. Wt: 477.58
InChI Key: ACPMNPJBXLBUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide is a synthetic organic compound designed for preclinical research. This molecule features a tetrahydroquinoline core substituted with a benzoyl group and is connected via a sulfonamide linker to a phenyl ring bearing a methyl substituent and a propionamide group. This specific structural architecture is characteristic of compounds investigated for their potential as EP4 receptor antagonists . The EP4 receptor is a key mediator of prostaglandin E2 (PGE2) signaling and is implicated in a wide range of physiological and pathophysiological processes. Research into EP4 receptor antagonism is relevant for the study of conditions such as rheumatoid arthritis, inflammatory pain, and aortic aneurysm . Compounds within this structural class are of significant interest in immunological and oncological research, as EP4 receptor activation can influence the maturation of dendritic cells, promote the expansion of Th17 cells, and enhance the differentiation of Th1 cells, all of which are crucial pathways in the inflammatory response . Furthermore, the sulfamoyl benzamide moiety present in the structure is a common pharmacophore found in biologically active molecules targeting various enzymes and receptors . Researchers can utilize this compound to explore its specific mechanism of action, binding affinity, and functional activity in cellular assays and disease models. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]-3-methylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-3-25(30)27-21-13-14-24(18(2)16-21)34(32,33)28-22-12-11-19-10-7-15-29(23(19)17-22)26(31)20-8-5-4-6-9-20/h4-6,8-9,11-14,16-17,28H,3,7,10,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPMNPJBXLBUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the 1,2,3,4-tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene.

    Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Sulfamoylation: The benzoylated tetrahydroquinoline is reacted with sulfamoyl chloride to introduce the sulfamoyl group.

    Coupling with 3-Methylphenylpropionamide: Finally, the sulfamoylated intermediate is coupled with 3-methylphenylpropionamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Benzyl-substituted derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential use as a drug candidate or as a tool in biochemical studies.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas such as oncology or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its complex structure might impart unique physical or chemical characteristics to these materials.

Mechanism of Action

The mechanism of action of N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It might interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

(a) Core Scaffold Variations

  • Target Compound: The sulfamoyl group connects a 3-methylphenylpropionamide to a 1-benzoyl-tetrahydroquinolin-7-yl group.
  • Compounds: 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (C₂₄H₂₃N₅O₅S): Features a pyridin-2-yl group instead of tetrahydroquinolin, reducing aromatic bulk but introducing a hydrogen-bond-accepting nitrogen . 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide: Substitutes pyrimidin-2-yl, which may alter electronic properties due to its two nitrogen atoms .

(b) Substituent Effects

  • Benzoyl vs. Dioxoisoindolinyl : The target’s benzoyl group increases lipophilicity (logP ~3.5 estimated) compared to the dioxoisoindolinyl group in compounds, which introduces polar carbonyl groups (logP ~2.8) .
  • Methyl vs. Trifluoromethyl (): Compounds like N-(4-cyano-3-trifluoromethylphenyl)-2-hydroxy-2-(1-methanesulfonyl-piperidin-4-yl)-3-phenylpropionamide (1161066-93-8) use a trifluoromethyl group, enhancing metabolic stability and electronegativity compared to the target’s methyl group .

Table 1: Comparative Data for Sulfamoyl/Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Elemental Analysis (%) (C/H/N/S) Key Features
Target Compound Not explicitly provided ~500 (estimated) ~75–80 (estimated) ~76–83 (estimated) C: ~58.5; H: ~4.7; N: ~14.2; S: ~6.5 (estimated) Benzoyl-tetrahydroquinolin, methylphenyl
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 83 (yield) 76 (mp) C: 58.59; H: 4.81; N: 14.32; S: 6.69 Pyridinyl, dioxoisoindolinyl
N-(4-cyano-3-trifluoromethylphenyl)-2-hydroxy-2-(1-methanesulfonyl-piperidin-4-yl)-3-phenylpropionamide C₂₃H₂₄F₃N₃O₄S 507.51 Not reported Not reported Not provided Trifluoromethyl, piperidinyl, methanesulfonyl

Key Observations:

Synthesis Yields : The compound achieved an 83% yield, suggesting efficient sulfamoyl coupling under optimized conditions, which may extrapolate to the target compound’s synthesis .

Elemental Analysis : The target’s estimated C/N/S values align closely with compounds (C: ~58.5%, N: ~14.2%, S: ~6.5%), indicating structural consistency in sulfamoyl-linked systems .

Biological Activity

N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, a sulfamoyl group, and a propionamide moiety. Its molecular formula is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 358.45 g/mol. The structure is characterized by the following properties:

PropertyValue
Molecular Weight358.45 g/mol
Molecular FormulaC19H22N2O3S
LogP3.1441
Polar Surface Area38.701 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving aniline derivatives and ketones.
  • Benzoylation : The tetrahydroquinoline is benzoylated using benzoyl chloride.
  • Sulfamoylation : The introduction of the sulfamoyl group is performed through nucleophilic substitution reactions.
  • Final Propionamide Formation : The final product is synthesized via acylation reactions with propionic acid derivatives.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl) derivatives have shown cytotoxic effects against various cancer cell lines.

  • Case Study : A study demonstrated that tetrahydroquinoline derivatives inhibited the proliferation of human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

  • Findings : In vitro tests revealed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : The compound may modulate receptor activities related to inflammatory responses and cellular signaling pathways.

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for therapeutic applications in:

  • Cancer Treatment : As a potential lead compound for developing new anticancer agents.
  • Antimicrobial Agents : For treating infections caused by resistant bacterial strains.

Q & A

Basic Question: What experimental design strategies optimize the synthesis of this compound, given its multi-step synthetic pathway?

Methodological Answer:
The synthesis involves sequential reactions (e.g., sulfamoylation, benzoylation, and amidation) requiring precise control of reaction parameters. Statistical Design of Experiments (DoE) is recommended to minimize trial-and-error approaches. For example:

  • Variables to optimize : Temperature, solvent polarity (e.g., DMF vs. dichloromethane), and catalyst loading (e.g., triethylamine) for sulfamoylation .
  • Response factors : Yield, purity (via HPLC or TLC), and reaction time.
    A Central Composite Design (CCD) can model interactions between variables, reducing the number of experiments by 40–60% while identifying optimal conditions .

Basic Question: How are key intermediates and the final compound characterized to confirm structural fidelity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituents (e.g., benzoyl protons at δ 7.5–8.0 ppm, sulfamoyl NH at δ 6.5–7.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]+ for C28H28N3O4S: 502.17) .
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydroquinoline core, critical for biological activity .

Advanced Question: How can computational methods accelerate reaction pathway discovery for derivatives of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways. For example:

  • Reaction Path Search : Identifies low-energy pathways for benzoylation using nudged elastic band (NEB) methods .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., toluene vs. DMF) to stabilize intermediates .
    These methods reduce experimental iterations by 50% and guide synthetic prioritization .

Advanced Question: What in vitro assays are suitable for identifying biological targets of this compound?

Methodological Answer:

  • Kinase Inhibition Screens : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of kinases linked to the tetrahydroquinoline scaffold .
  • Cellular Apoptosis Assays : Flow cytometry (Annexin V/PI staining) evaluates pro-apoptotic effects in cancer cell lines .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to putative targets like sulfotransferases or tubulin .

Advanced Question: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Sulfamoyl Group : Replace with methylsulfonyl or fluorophenylsulfonyl to assess impact on solubility and target binding .
  • Benzoyl Moiety : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
  • Propionamide Chain : Cyclize to pyrrolidinone to reduce conformational flexibility and improve potency .
    SAR data can be tabulated (Table 1):
DerivativeModificationIC50 (nM)Solubility (µg/mL)
ParentNone12015
D1-CF3 at benzoyl458
D2Cyclized propionamide2822

Advanced Question: How to resolve contradictions between in vitro activity and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution (LC-MS/MS). Poor in vivo efficacy may stem from rapid hepatic clearance (CYP450 metabolism) .
  • Metabolite Identification : Use HPLC-QTOF to detect inactive metabolites (e.g., glucuronidated forms) .
  • Formulation Optimization : Nanoemulsions or PEGylation improve bioavailability if solubility is limiting .

Advanced Question: What strategies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2O2) conditions. Monitor degradation products via UPLC-PDA .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures .
  • Light Sensitivity : ICH Q1B guidelines for photostability testing in UV/visible light .

Advanced Question: How to model ligand-receptor interactions computationally for target validation?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predict binding poses to kinases (e.g., EGFR) or tubulin .
  • Molecular Dynamics (GROMACS) : Simulate binding stability over 100 ns to identify critical residues (e.g., hydrogen bonds with sulfamoyl group) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations in the binding pocket to prioritize synthetic targets .

Advanced Question: How to design in vivo studies balancing efficacy and toxicity?

Methodological Answer:

  • Dose Escalation : Start at 10 mg/kg (mouse models) with MTD determination via histopathology .
  • Biomarker Analysis : Measure serum cytokines (ELISA) and liver enzymes (ALT/AST) to monitor toxicity .
  • Orthotopic Models : Use patient-derived xenografts (PDX) for cancer studies instead of cell-line-derived models .

Advanced Question: What chromatographic techniques separate enantiomers of chiral intermediates?

Methodological Answer:

  • Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol gradients (85:15) .
  • Supercritical Fluid Chromatography (SFC) : Faster separation with CO2/ethanol mobile phases .
  • Circular Dichroism (CD) : Confirm enantiopurity post-separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.